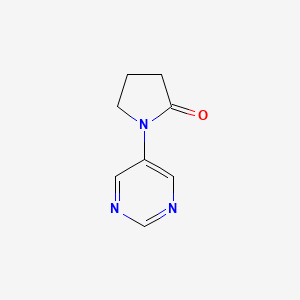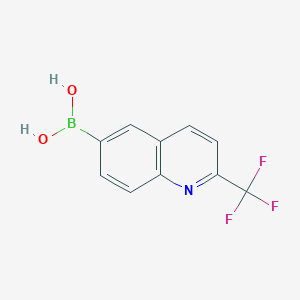
3-Fluoro-4-hydroxy-1-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-hydroxy-1-naphthonitrile is an organic compound with the molecular formula C11H6FNO It is a derivative of naphthalene, featuring a fluorine atom, a hydroxyl group, and a nitrile group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-1-naphthonitrile typically involves the introduction of the fluorine atom and the nitrile group onto the naphthalene ring. One common method is the reaction of 3-fluoro-4-hydroxybenzaldehyde with a suitable nitrile source under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-hydroxy-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield naphthoquinones, while reduction of the nitrile group may produce primary amines.
Aplicaciones Científicas De Investigación
3-Fluoro-4-hydroxy-1-naphthonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-hydroxy-1-naphthonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-hydroxybenzoic acid
- 4-Fluoro-3-hydroxybenzonitrile
- 3-Fluoro-4-hydroxyphenylacetonitrile
Uniqueness
3-Fluoro-4-hydroxy-1-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. The combination of the fluorine atom, hydroxyl group, and nitrile group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H6FNO |
|---|---|
Peso molecular |
187.17 g/mol |
Nombre IUPAC |
3-fluoro-4-hydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6FNO/c12-10-5-7(6-13)8-3-1-2-4-9(8)11(10)14/h1-5,14H |
Clave InChI |
CDOBMHNGPAGGRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
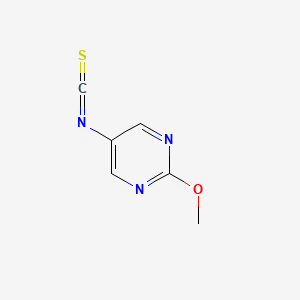
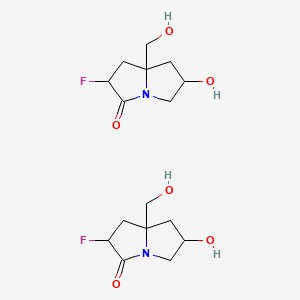
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)
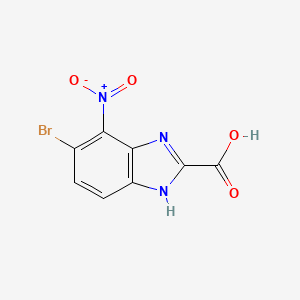



![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)

